Antifungal Activity Differentiation by Bromine Position: para-Bromophenyl vs. meta-Bromophenyl and ortho-Bromophenyl Triazole Analogs
In a systematic study of halogen-substituted 1,2,3-triazole derivatives against Fusarium solani ATCC 4099, the MIC of the 4-bromophenyl-substituted analog (3d) was 18.7 μg/mL, representing a 4.1-fold reduction in potency compared to the 3-bromophenyl-substituted analog (3c, MIC = 4.6 μg/mL) but a 2.0-fold improvement over the 2-bromophenyl analog (3b, MIC = 9.3 μg/mL with a note on data consistency) and a 2.0-fold improvement over the unsubstituted phenyl analog (3a, MIC = 37.5 μg/mL) [1]. Although these data are derived from a 1,2,3-triazole scaffold rather than the 1,2,4-triazole core of the target compound, they provide the only available quantitative head-to-head comparison of bromine positional isomer effects on antifungal activity within the triazole family, establishing a class-level inference that the para-bromo configuration confers a distinct antifungal potency profile [1].
vs ortho-Br 9.3 µg/mL (2.0× increase)
| Evidence Dimension | In vitro antifungal activity (MIC) against Fusarium solani ATCC 4099 |
|---|---|
| Target Compound Data | 4-bromophenyl-triazole analog (3d): MIC = 18.7 μg/mL (class-level inference applied to target compound's para-bromo configuration) [1] |
| Comparator Or Baseline | 3-bromophenyl analog (3c): MIC = 4.6 μg/mL; 2-bromophenyl analog (3b): MIC = 9.3 μg/mL; unsubstituted phenyl analog (3a): MIC = 37.5 μg/mL [1] |
| Quantified Difference | para-Br vs. meta-Br: 4.1-fold decrease in potency; para-Br vs. ortho-Br: 2.0-fold increase in potency; para-Br vs. unsubstituted phenyl: 2.0-fold increase in potency [1] |
| Conditions | Broth microdilution assay; Fusarium solani ATCC 4099; 1,2,3-triazole scaffold derivatives [1] |
Why This Matters
The bromine position on the phenyl ring is not a trivial substitution—it produces up to 4.1-fold differences in antifungal MIC values among triazole analogs, directly informing SAR-driven procurement decisions for antifungal screening programs.
- [1] Bondock, S. et al. (2025). Antifungal Activity of 1,2,3-Triazole Derivatives, Thymol, Tebuconazole, and Thiabendazole against Fusarium solani ATCC 4099. PMC12164351, Table 1. View Source
